Rhizobitoxine

Description

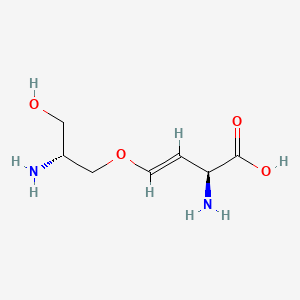

Structure

3D Structure

Properties

CAS No. |

37658-95-0 |

|---|---|

Molecular Formula |

C7H14N2O4 |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

(E,2S)-2-amino-4-[(2R)-2-amino-3-hydroxypropoxy]but-3-enoic acid |

InChI |

InChI=1S/C7H14N2O4/c8-5(3-10)4-13-2-1-6(9)7(11)12/h1-2,5-6,10H,3-4,8-9H2,(H,11,12)/b2-1+/t5-,6+/m1/s1 |

InChI Key |

SLUXPOIDTZWGCG-GONBATFASA-N |

SMILES |

C(C(COC=CC(C(=O)O)N)N)O |

Isomeric SMILES |

C([C@H](CO/C=C/[C@@H](C(=O)O)N)N)O |

Canonical SMILES |

C(C(COC=CC(C(=O)O)N)N)O |

Synonyms |

(2S,3E)-2-amino-4-((2R)-2-amino-3-hydroxypropoxy)-3-butenoic acid rhizobitoxine |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Rhizobitoxine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizobitoxine, a potent enol-ether amino acid, has a rich and evolving history, from its initial identification as a phytotoxin to its current understanding as a modulator of plant-microbe interactions. Produced by select strains of symbiotic and pathogenic bacteria, rhizobitoxine exerts its primary biological effects through the inhibition of key enzymes in the methionine and ethylene (B1197577) biosynthesis pathways. This guide provides a comprehensive overview of the discovery, history, key research milestones, and experimental methodologies associated with rhizobitoxine. It is intended to serve as a detailed resource for researchers in agronomy, plant physiology, and drug development, offering insights into its mechanism of action and potential applications.

Discovery and Early History

Rhizobitoxine was first identified as the causative agent of rhizobial-induced chlorosis in soybeans.[1] This phytotoxic effect, characterized by the yellowing of new leaf tissue, was observed in plants nodulated by specific strains of what was then classified as Rhizobium japonicum and is now known as Bradyrhizobium elkanii.[1][2] The toxin was initially characterized as a sulfur-containing amino acid.[1] Early studies focused on its role as a phytotoxin, investigating its production by various bacterial strains and its impact on different host plants.[3][4]

Elucidation of the Mechanism of Action

A pivotal moment in rhizobitoxine research was the discovery of its inhibitory effect on ethylene biosynthesis.[1][5][6] Experiments demonstrated that rhizobitoxine significantly reduced ethylene production in plant tissues such as sorghum seedlings and senescent apples.[1][5][6] This inhibition was found to be only partially reversible by the addition of methionine, a known precursor of ethylene, suggesting that rhizobitoxine acts on a step in the conversion of methionine to ethylene.[1][5][6]

Further investigation revealed that rhizobitoxine is a potent inhibitor of two key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes:

-

β-cystathionase: This enzyme is crucial in the methionine biosynthesis pathway in bacteria and plants.[2] Rhizobitoxine, as an analog of cystathionine, irreversibly inhibits β-cystathionase, leading to a deficiency in methionine in susceptible organisms.[2]

-

1-aminocyclopropane-1-carboxylate (ACC) synthase: This is the rate-limiting enzyme in the ethylene biosynthesis pathway in plants, catalyzing the conversion of S-adenosylmethionine (SAM) to ACC.[2][7][8] Rhizobitoxine acts as a competitive inhibitor of ACC synthase.[8]

The dual inhibitory action of rhizobitoxine explains both its phytotoxic effects (through methionine inhibition) and its impact on plant development and symbiosis (through ethylene inhibition).

Rhizobitoxine in Symbiosis and Pathogenesis

While initially viewed as a phytotoxin, subsequent research revealed a more nuanced role for rhizobitoxine in plant-microbe interactions. In the symbiosis between B. elkanii and legumes, rhizobitoxine production has been shown to enhance nodulation and competitiveness.[9][10][11][12] By inhibiting ethylene synthesis in the host plant's roots, rhizobitoxine overcomes the negative regulation that ethylene exerts on nodule formation.[2][7] This leads to an increased number of successful infection threads and nodule primordia.[7]

Beyond symbiotic relationships, rhizobitoxine is also produced by plant pathogens such as Burkholderia andropogonis.[7][9] In this context, the inhibition of ethylene, a key signaling molecule in plant defense, may help the pathogen evade the host's immune response.[2] The discovery of putative rhizobitoxine biosynthesis genes in other plant-associated bacteria, like Xanthomonas oryzae, suggests that this modulation of plant ethylene signaling may be a more widespread strategy in plant-microbe interactions.[2][7]

Biosynthesis of Rhizobitoxine

The genetic basis for rhizobitoxine production lies in the rtx operon.[13] The core genes required for its biosynthesis are rtxA and rtxC.[7][9][14] The proposed biosynthetic pathway begins with the conversion of serinol and O-acetylhomoserine.[13]

The key steps in the pathway are:

-

Dihydrorhizobitoxine Synthesis: The rtxA gene product, a dihydrorhizobitoxine synthase, is responsible for the initial steps, including the formation of serinol and its subsequent conversion to dihydrorhizobitoxine.[14][15]

-

Desaturation to Rhizobitoxine: The rtxC gene encodes a dihydrorhizobitoxine desaturase, which catalyzes the final step of introducing a double bond to form active rhizobitoxine.[7][9][14][15]

Additional genes in the rtx operon, such as rtxDEFG, are also involved, potentially playing roles in precursor supply and transport.[13]

Quantitative Data on Rhizobitoxine Activity

The following tables summarize key quantitative data related to the inhibitory effects of rhizobitoxine.

Table 1: Inhibition of Ethylene Production by Rhizobitoxine

| Plant Tissue | Treatment | % Inhibition of Ethylene Production | Reference |

| Light-grown sorghum seedlings | 10 µM rhizobitoxine | ~75% | [1] |

| Senescent apple tissue | 10 µM rhizobitoxine | ~75% | [1] |

| Macroptilium atropurpureum roots inoculated with B. elkanii | Wild-type vs. rhizobitoxine-deficient mutant | Significant reduction with wild-type | [10] |

Table 2: Inhibition of ACC Synthase and β-cystathionase by Rhizobitoxine

| Enzyme | Source | Inhibitor | Ki (µM) | % Inhibition | Concentration (µM) | Reference |

| ACC Synthase (bLE-ACS2) | Tomato | Rhizobitoxine | 0.025 | 93% | 2 | [8] |

| ACC Synthase (bLE-ACS2) | Tomato | Dihydrorhizobitoxine | ~2.5 (100-fold less potent) | Detectable | >2 | [8] |

| β-cystathionase | E. coli K-12 | Rhizobitoxine | Not specified | 95% | ~100 | [8] |

| β-cystathionase | Salmonella typhimurium | Rhizobitoxine | Not specified | Detectable | >1.0 pmol | [16] |

Experimental Protocols

Assay for Rhizobitoxine Based on ACC Synthase Inhibition

This assay provides a sensitive method for quantifying rhizobitoxine based on its inhibition of ACC synthase activity.[8]

Materials:

-

Purified ACC synthase (e.g., bLE-ACS2 from tomato expressed in E. coli)

-

S-adenosylmethionine (SAM) as the substrate

-

Pyridoxal 5'-phosphate (PLP) as a cofactor

-

Test sample containing rhizobitoxine

-

Reaction buffer (e.g., HEPES buffer, pH 8.0)

-

Gas chromatograph for ethylene measurement

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PLP, and purified ACC synthase.

-

Add varying concentrations of the test sample (or rhizobitoxine standards) to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).

-

Terminate the reaction (e.g., by adding HgCl2).

-

Measure the amount of ACC produced by converting it to ethylene and quantifying the ethylene using gas chromatography.

-

Calculate the percentage of inhibition of ACC synthase activity for each rhizobitoxine concentration and determine the concentration of rhizobitoxine in the test sample by comparison to a standard curve.

Assay for Rhizobitoxine Based on β-cystathionase Inhibition

This assay is based on the irreversible inhibition of β-cystathionase by rhizobitoxine.[16]

Materials:

-

Partially purified β-cystathionase (e.g., from Salmonella typhimurium or E. coli)

-

Cystathionine as the substrate

-

PLP as a cofactor

-

Ninhydrin reagent

-

Test sample containing rhizobitoxine

-

Reaction buffer

Procedure:

-

Pre-incubate the β-cystathionase enzyme with the test sample containing rhizobitoxine.

-

Initiate the reaction by adding cystathionine.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and measure the amount of α-ketobutyrate produced, typically through a colorimetric reaction with ninhydrin.

-

Quantify the inhibition of β-cystathionase activity and relate it to the concentration of rhizobitoxine.

LC/MS Analysis of Rhizobitoxine and its Precursors

Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for the simultaneous detection and quantification of rhizobitoxine, dihydrorhizobitoxine, and serinol.[9]

Sample Preparation:

-

Centrifuge a bacterial culture to pellet the cells.

-

Load the supernatant onto a cation-exchange column (e.g., Dowex 50 H+).

-

Wash the column and elute the amino acid fraction.

-

Derivatize the amino acids with a suitable agent, such as phenylisothiocyanate (PITC), to enhance their detection.

LC/MS Analysis:

-

Inject the derivatized sample into an LC system coupled to a mass spectrometer.

-

Separate the compounds using a suitable column and gradient elution.

-

Detect the PITC-derivatized compounds by monitoring their specific mass-to-charge ratios (m/z):

-

PITC-serinol: m/z 227

-

PITC-dihydrorhizobitoxine: m/z 463

-

PITC-rhizobitoxine: m/z 461

-

-

Quantify the compounds based on the peak areas and comparison with known standards.

Visualizations of Key Pathways and Workflows

Rhizobitoxine Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of rhizobitoxine in Bradyrhizobium elkanii.

Mechanism of Ethylene Inhibition by Rhizobitoxine

Caption: Inhibition of ACC synthase by rhizobitoxine in the plant ethylene biosynthesis pathway.

Experimental Workflow for Rhizobitoxine Analysis

References

- 1. academic.oup.com [academic.oup.com]

- 2. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of Ethylene Production by Rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Rapid and sensitive assay for the phytotoxin rhizobitoxine - PMC [pmc.ncbi.nlm.nih.gov]

Rhizobitoxine: A Technical Guide to its Chemical Structure and Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of rhizobitoxine, a compound of significant interest to researchers in microbiology, plant sciences, and drug development. This document details its physicochemical characteristics, outlines experimental protocols for its study, and visualizes its interactions with key biological pathways.

Chemical Structure and Identification

Rhizobitoxine is an enol-ether amino acid produced by several species of bacteria, most notably Bradyrhizobium elkanii, a nitrogen-fixing symbiont of legumes.[1][2] Its unique structure is central to its biological activity.

Table 1: Chemical Identification of Rhizobitoxine

| Identifier | Value |

| IUPAC Name | (2S,3E)-2-amino-4-{[(2R)-2-amino-3-hydroxypropyl]oxy}but-3-enoic acid |

| Molecular Formula | C₇H₁₄N₂O₄ |

| CAS Number | 37658-95-0 |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of rhizobitoxine. Experimentally determined values are sparse in the literature; where available, they are noted.

Table 2: Physicochemical Properties of Rhizobitoxine

| Property | Value | Notes |

| Molecular Weight | 190.20 g/mol | |

| Melting Point | Not experimentally determined | |

| Boiling Point | 457.0 ± 45.0 °C | Predicted |

| Density | 1.318 ± 0.06 g/cm³ | Predicted |

| pKa | 1.55 ± 0.10 | Predicted |

| Solubility | Soluble in water | |

| Optical Rotation | Not determined |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals would include those for the vinyl ether protons, the aminobutyric acid backbone, and the 2-amino-3-hydroxypropoxy side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of rhizobitoxine is expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (carboxylic acid), and C=C (alkene) functional groups.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a common method for the detection and quantification of rhizobitoxine.[3][4] The protonated molecule [M+H]⁺ would have an m/z of 191.10. Fragmentation patterns would involve cleavage of the ether linkage and losses of water and ammonia.

Biological Activity and Mechanism of Action

Rhizobitoxine is a potent inhibitor of two key enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase.[2][5]

Inhibition of Ethylene (B1197577) Biosynthesis

The primary mechanism of action of rhizobitoxine in plants is the inhibition of ethylene biosynthesis. It achieves this by targeting ACC synthase, the rate-limiting enzyme in the ethylene production pathway.[5][6] This inhibition leads to reduced ethylene levels in plant tissues, which can have significant physiological effects, including the enhancement of nodulation in legumes.[2][7]

Inhibition of β-Cystathionase

Rhizobitoxine also inhibits β-cystathionase, an enzyme involved in the methionine biosynthesis pathway in bacteria and plants. This inhibition can lead to chlorosis (yellowing) in some plants.

Experimental Protocols

Isolation and Purification of Rhizobitoxine from Bradyrhizobium elkanii

This protocol is a composite of methods described in the literature.[3][8]

Methodology:

-

Culture: Grow a rhizobitoxine-producing strain of Bradyrhizobium elkanii (e.g., USDA94) in a suitable liquid medium (e.g., Tris-YMRT) to the stationary phase.[7]

-

Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted rhizobitoxine.

-

Cation Exchange Chromatography:

-

Prepare a Dowex 50 (H⁺ form) cation exchange column.

-

Load the supernatant onto the column.

-

-

Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound rhizobitoxine from the column using 2 M ammonium (B1175870) hydroxide.

-

Concentration: Evaporate the eluate to dryness under vacuum.

-

HPLC Purification:

-

Reconstitute the dried residue in a suitable solvent (e.g., water or a low percentage of organic solvent).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of an appropriate mobile phase (e.g., water and acetonitrile (B52724) with a small amount of trifluoroacetic acid).

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the rhizobitoxine peak and confirm purity using analytical techniques such as LC-MS.

ACC Synthase Inhibition Assay

This assay quantifies the inhibitory effect of rhizobitoxine on ACC synthase activity.[5][9][10]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

ACC synthase enzyme (e.g., purified recombinant tomato bLE-ACS2).

-

100 µM S-adenosylmethionine (SAM) (substrate).

-

50 µM Pyridoxal phosphate (B84403) (cofactor).

-

100 µg/mL Bovine serum albumin (BSA).

-

125 mM HEPES-KOH buffer (pH 8.5).

-

Varying concentrations of rhizobitoxine or a control.

-

Adjust the final volume with water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 15 minutes.

-

Quantification of ACC: Determine the amount of ACC produced using the method of Lizada and Yang, which involves the conversion of ACC to ethylene and its quantification by gas chromatography.[5]

-

Data Analysis: Calculate the percentage of inhibition for each rhizobitoxine concentration and determine the IC₅₀ value. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and creating a Lineweaver-Burk plot.[5][6]

Table 3: Kinetic Parameters for ACC Synthase Inhibition by Rhizobitoxine [5][6]

| Parameter | Value | Enzyme Source |

| Km for SAM | 29 µM | Tomato bLE-ACS2 |

| Ki for Rhizobitoxine | 0.025 µM | Tomato bLE-ACS2 |

Signaling Pathway Perturbation

Rhizobitoxine's inhibition of ACC synthase directly impacts the ethylene signaling pathway in plants, which is crucial for a wide range of developmental processes and stress responses, including nodulation.

Conclusion

Rhizobitoxine remains a molecule of high interest due to its specific and potent biological activities. This guide provides a foundational resource for researchers, summarizing its key chemical and physical properties and providing detailed experimental frameworks. Further research into the precise physicochemical characteristics and the full range of biological effects of rhizobitoxine will undoubtedly open new avenues for its application in agriculture and medicine.

References

- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. New assay for rhizobitoxine based on inhibition of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

An In-depth Technical Guide to the Rhizobitoxine Biosynthesis Pathway in Bradyrhizobium elkanii

Abstract

Rhizobitoxine is an enol-ether amino acid produced by the nitrogen-fixing bacterium Bradyrhizobium elkanii. Initially identified as a phytotoxin causing foliar chlorosis in soybeans, its primary biological role is now understood as a crucial symbiotic enhancer.[1][2] By inhibiting 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the plant's ethylene (B1197577) biosynthesis pathway, rhizobitoxine reduces local ethylene concentrations in the host root, thereby promoting nodulation and enhancing the symbiotic relationship.[2][3][4] The biosynthesis of rhizobitoxine is governed by the rtx gene cluster, organized as a single operon.[5] This guide provides a detailed examination of the genetic basis, enzymatic steps, quantitative data, and experimental methodologies related to the rhizobitoxine biosynthesis pathway in B. elkanii, offering a comprehensive resource for researchers in microbiology, plant science, and drug discovery.

The Genetic Foundation: The rtx Operon

The capacity of B. elkanii to synthesize rhizobitoxine is encoded within a specific gene cluster. Research has identified that the genes rtxACDEFG are expressed as a single transcriptional unit, or operon, and are fundamental for the production of rhizobitoxine.[5] While all genes in the operon are implicated in the process, mutational analyses have pinpointed rtxA and rtxC as the essential catalytic components for the core biosynthetic steps.[6][7]

-

rtxA : This gene encodes a large, bifunctional enzyme that catalyzes the first two major steps of the pathway.[1][6]

-

rtxC : This gene encodes a dihydrorhizobitoxine desaturase.[9][10] The RtxC protein is homologous to membrane-bound fatty acid desaturases and is responsible for the final step: the introduction of a double bond into dihydrorhizobitoxine to yield the biologically active rhizobitoxine.[7][9]

-

rtxDEG : While not the primary catalytic agents, mutations in these genes lead to a significant reduction in rhizobitoxine production, suggesting they play crucial roles in transport, regulation, or synthesis of precursors.[5]

The Biosynthetic Pathway: A Step-by-Step Analysis

The synthesis of rhizobitoxine is a concise, three-step enzymatic process that begins with precursors from primary metabolism. The pathway has been elucidated through a combination of genetic mutagenesis, complementation studies, and metabolite analysis.[6][9]

-

Serinol Formation : The N-terminal domain of the bifunctional RtxA enzyme synthesizes the intermediate serinol.[6]

-

Dihydrorhizobitoxine Synthesis : The C-terminal domain of RtxA then catalyzes the condensation of serinol with O-acetylhomoserine, an intermediate from the methionine biosynthesis pathway, to produce dihydrorhizobitoxine.[5][6]

-

Desaturation to Rhizobitoxine : In the final and essential step, the RtxC enzyme, a dihydrorhizobitoxine desaturase, introduces a trans double bond into dihydrorhizobitoxine, forming the active end-product, rhizobitoxine.[9][10]

Caption: The three-step enzymatic pathway for rhizobitoxine biosynthesis in B. elkanii.

Quantitative Data on Production and Activity

Quantitative analysis of rhizobitoxine production in wild-type versus mutant strains confirms the roles of the rtx genes. Furthermore, enzyme inhibition assays quantify the biological activity of rhizobitoxine and its immediate precursor.

Table 1: Production of Rhizobitoxine and Intermediates in B. elkanii Strains

| Strain | Genotype | Serinol | Dihydrorhizobitoxine | Rhizobitoxine (μM) | Reference |

|---|---|---|---|---|---|

| USDA94 | Wild-Type | + | + | 17.5 | [3] |

| ΔrtxA | rtxA deletion mutant | - | - | Not Detected | [1][6] |

| ΔrtxC | rtxC insertion mutant | + | + | Not Detected | [9][10] |

| RTS2 | rtxA insertion mutant | - | - | < 0.01 |[3] |

Table 2: Comparative Inhibition of Key Plant Enzymes

| Inhibitor | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Rhizobitoxine | ACC Synthase | Competitive inhibitor; strong inhibition at 1-10 μM | [4] |

| Dihydrorhizobitoxine | ACC Synthase | Very weak inhibition compared to rhizobitoxine | [4] |

| Rhizobitoxine | β-cystathionase | Strong inhibition | [1][4] |

| Dihydrorhizobitoxine | β-cystathionase | No significant inhibition |[4] |

Note: The lack of biological activity of dihydrorhizobitoxine underscores the critical nature of the final desaturation step catalyzed by RtxC.[4][10]

Core Experimental Protocols

The elucidation of the rhizobitoxine pathway has relied on several key molecular biology and analytical chemistry techniques. Below are summaries of the core experimental protocols cited in the literature.

Gene Disruption and Mutational Analysis

This protocol is fundamental to establishing gene function by observing the phenotype of a null mutant.

-

Construct Design : An antibiotic resistance cassette (e.g., kanamycin) is cloned and flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (rtxA or rtxC) in the B. elkanii chromosome.[6][9]

-

Vector Mobilization : The entire construct is inserted into a suicide vector, which is then transferred from E. coli to B. elkanii via conjugation.

-

Homologous Recombination : Inside B. elkanii, a double crossover event replaces the native gene with the resistance cassette.

-

Mutant Selection : Bacteria are grown on a medium containing the antibiotic. Only the cells that have successfully incorporated the resistance cassette (and thus have the gene deleted) will survive.

-

Verification : The mutation is confirmed using PCR and DNA sequencing to ensure the correct gene has been disrupted.

Genetic Complementation

Complementation is used to confirm that the observed phenotype in a mutant is due solely to the disrupted gene.

-

Cloning : The full-length, wild-type version of the disrupted gene (e.g., rtxC) is cloned into a broad-host-range cosmid, such as pLAFR1.[6][9]

-

Transformation : This cosmid is introduced into the previously generated mutant strain (e.g., ΔrtxC).

-

Phenotypic Analysis : The complemented mutant is cultured, and its metabolites are analyzed. Restoration of rhizobitoxine production confirms that the gene is responsible for the lost function.[9][10]

Caption: A logical workflow for gene function analysis using mutagenesis and complementation.

Metabolite Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique used for the unequivocal identification and quantification of rhizobitoxine and its pathway intermediates.[6]

-

Sample Preparation : B. elkanii is grown in a suitable liquid medium (e.g., Tris-YMRT).[5] The culture is centrifuged, and the supernatant is collected and filtered.

-

Chromatographic Separation : The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. The compounds are separated based on their chemical properties as they pass through a column (e.g., a reverse-phase C18 column).

-

Mass Spectrometry Detection : As compounds elute from the HPLC column, they are ionized and enter a mass spectrometer. The instrument measures the mass-to-charge ratio of the parent ion and its fragmentation patterns.

-

Data Analysis : The retention time from the HPLC and the mass spectrum are compared to those of a pure rhizobitoxine standard to confirm its identity and determine its concentration.

Implications for Research and Development

A thorough understanding of the rhizobitoxine biosynthesis pathway offers significant opportunities for both agricultural and pharmaceutical applications.

-

Agricultural Biotechnology : Engineering non-rhizobitoxine-producing symbiotic bacteria to express the rtx operon could enhance their nodulation efficiency and competitiveness, potentially leading to improved crop yields with reduced need for nitrogen fertilizers.

-

Drug Development : Rhizobitoxine is a potent inhibitor of ACC synthase and β-cystathionase, enzymes that have homologues in various organisms, including humans.[4] The unique enol-ether structure synthesized by the RtxA/RtxC enzyme system could serve as a scaffold for developing novel, targeted enzyme inhibitors for therapeutic use. The pathway's enzymes themselves represent novel targets for antimicrobial strategies against rhizobitoxine-producing pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Bradyrhizobium japonicum rhizobitoxine genes and putative enzyme functions: expression requires a translational frameshift - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Hijacking of Soybean Physiology: A Technical Guide to Rhizobitoxine-Induced Chlorosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizobitoxine, a phytotoxin produced by certain strains of the nitrogen-fixing bacterium Bradyrhizobium elkanii, induces a characteristic foliar chlorosis in susceptible soybean (Glycine max) cultivars. This phenomenon, while detrimental to crop yield, presents a fascinating case of targeted molecular interference with host plant metabolism. This technical guide provides an in-depth exploration of the core mechanism underlying rhizobitoxine-induced chlorosis, focusing on the biochemical pathways, key enzymatic targets, and the resulting physiological consequences. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant science, microbiology, and drug development.

Core Mechanism: Inhibition of Methionine Biosynthesis

The primary molecular mechanism responsible for rhizobitoxine-induced chlorosis is the potent and irreversible inhibition of cystathionine-β-lyase (EC 4.4.1.8), a crucial enzyme in the methionine biosynthesis pathway in plants.[1][2][3][4] Rhizobitoxine acts as an analog of cystathionine, the natural substrate for the enzyme, leading to its inactivation.[5] This targeted inhibition creates a metabolic bottleneck, resulting in a deficiency of the essential amino acid methionine.

Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular processes, including the biosynthesis of chlorophyll (B73375).[1] The depletion of the methionine pool directly impacts chlorophyll synthesis, leading to the characteristic yellowing of leaves, or chlorosis, observed in affected soybean plants.[1][6] The chlorosis is most prominent in newly developing leaves, indicating a high demand for methionine in these growing tissues.[6]

While rhizobitoxine also inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway, studies have demonstrated that methionine deficiency is the direct cause of chlorosis.[1][2][3][7] Application of exogenous methionine to chlorotic soybeans has been shown to alleviate the symptoms, confirming the central role of methionine depletion in this phytotoxicity.[1][2][3]

Signaling Pathway: Methionine Biosynthesis Inhibition

The following diagram illustrates the point of inhibition by rhizobitoxine within the plant's methionine biosynthesis pathway.

Caption: Inhibition of Cystathionine-β-lyase by Rhizobitoxine in the Methionine Biosynthesis Pathway.

Secondary Target: Ethylene Biosynthesis

Rhizobitoxine also inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase , the rate-limiting enzyme in ethylene biosynthesis.[5][8][9] Ethylene is a plant hormone that, among other functions, negatively regulates nodulation.[8][9] By inhibiting ethylene production in the host plant roots, rhizobitoxine-producing B. elkanii can enhance their own nodulation success.[5][8] This suggests a dual role for rhizobitoxine: promoting symbiosis at the root level while causing phytotoxicity in the shoots. However, as previously stated, the chlorotic symptoms are a direct result of methionine deficiency, not altered ethylene levels.[1][7]

Signaling Pathway: Ethylene Biosynthesis Inhibition

The following diagram depicts the inhibition of ACC synthase by rhizobitoxine.

Caption: Inhibition of ACC Synthase by Rhizobitoxine in the Ethylene Biosynthesis Pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on rhizobitoxine-induced chlorosis in soybeans.

Table 1: Amino Acid Content in Soybean Shoots

| Amino Acid | Inoculated with Wild-Type B. elkanii (nmol/g fresh weight) | Inoculated with Rhizobitoxine-Deficient Mutant (nmol/g fresh weight) | Fold Change |

| Aspartate | 2850 | 1580 | +1.80 |

| Homoserine | 110 | 20 | +5.50 |

| Methionine | 30 | 80 | -2.67 |

| Cystathionine | Significantly Increased | Baseline | - |

Data adapted from Okazaki et al., 2007.[1]

Table 2: Physiological Effects of Rhizobitoxine on Soybeans

| Parameter | Inoculated with Wild-Type B. elkanii | Inoculated with Rhizobitoxine-Deficient Mutant |

| Foliar Chlorosis | Severe | None |

| Shoot Fresh Weight | Significantly Reduced | Normal |

| Chlorophyll Content | Significantly Lower | Normal |

| Total Leaf Protein | Significantly Reduced | Normal |

Data compiled from Teaney and Fuhrmann, 1992 and Okazaki et al., 2007.[1][6]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow to study the effects of rhizobitoxine-producing bacteria on soybeans.

Caption: General Experimental Workflow for Studying Rhizobitoxine Effects.

Detailed Methodologies

Bacterial Strains and Culture:

-

Wild-type: Bradyrhizobium elkanii (e.g., USDA94) capable of producing rhizobitoxine.

-

Mutant: A rhizobitoxine-deficient mutant (e.g., ΔrtxC) is used as a negative control. The rtxC gene is involved in the final step of rhizobitoxine biosynthesis.[4]

-

Culture Conditions: Bacteria are typically grown in a suitable medium (e.g., HM salt medium supplemented with arabinose and peptone) to late log phase before inoculation.

Plant Growth and Inoculation:

-

Soybean Cultivar: A susceptible cultivar (e.g., 'Lee') is used.[2]

-

Germination: Seeds are surface-sterilized and germinated in sterile vermiculite (B1170534) or agar.

-

Inoculation: Seedlings are inoculated with a suspension of the bacterial culture.

-

Growth Conditions: Plants are grown in a controlled environment (e.g., growth chamber or greenhouse) with defined light, temperature, and humidity conditions, and supplied with a nitrogen-free nutrient solution.

Amino Acid Analysis:

-

Sample Preparation: Upper shoots of soybean plants are harvested (e.g., 30 days after inoculation), frozen in liquid nitrogen, and lyophilized.[1][2]

-

Extraction: Amino acids are extracted from the powdered tissue using a suitable solvent (e.g., 80% methanol).

-

Analysis: The amino acid composition of the extracts is determined by high-performance liquid chromatography (HPLC) after derivatization (e.g., with o-phthalaldehyde).[1]

Chlorophyll Content Measurement:

-

Extraction: Leaf discs are collected, and chlorophyll is extracted using a solvent such as dimethylformamide or 80% acetone.

-

Quantification: The absorbance of the extract is measured at specific wavelengths (e.g., 645 nm and 663 nm for acetone), and chlorophyll concentration is calculated using established equations.

Methionine Rescue Experiment:

-

To confirm the role of methionine deficiency, a solution of L-methionine (e.g., 500 µM) can be applied to the rooting medium of soybeans inoculated with the wild-type strain, starting before the onset of chlorosis (e.g., 16 days after inoculation).[1][7]

Implications for Drug Development

The highly specific and potent inhibition of cystathionine-β-lyase by rhizobitoxine offers a valuable model for enzyme-targeted drug design. Understanding the molecular interactions between rhizobitoxine and the active site of the enzyme can inform the development of novel inhibitors for this class of enzymes, which may have applications in various fields. The structural features of rhizobitoxine that confer its inhibitory activity can serve as a scaffold for the synthesis of new therapeutic agents.

Conclusion

Rhizobitoxine-induced chlorosis in soybeans is a well-characterized example of a phytotoxic mechanism centered on the disruption of a single, vital metabolic pathway. The primary lesion is the inhibition of cystathionine-β-lyase, leading to methionine deficiency and subsequent impairment of chlorophyll synthesis. While also affecting ethylene biosynthesis, this secondary action appears to be more relevant to the symbiotic relationship between the bacterium and its host. The detailed understanding of this mechanism, supported by robust experimental evidence, provides a solid foundation for further research into plant-microbe interactions, amino acid metabolism, and the development of targeted enzyme inhibitors.

References

- 1. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 5. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual Nature of Rhizobitoxine in Legume-Rhizobia Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizobitoxine, a phytotoxin produced by certain strains of Bradyrhizobium elkanii, presents a fascinating duality in the context of legume-rhizobia symbiosis. While historically recognized for inducing foliar chlorosis in susceptible host plants like soybean, recent research has unveiled its crucial role as a symbiotic effector that enhances nodulation and competitiveness.[1][2][3][4][5] This technical guide provides an in-depth analysis of the multifaceted role of rhizobitoxine, detailing its biosynthesis, molecular mechanisms of action, and its complex effects on both the host legume and the rhizobial symbiont. By summarizing key quantitative data, outlining experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers in agronomy, plant science, and microbiology, as well as for professionals in drug development exploring novel enzyme inhibitors.

Introduction: A Toxin and a Symbiotic Enhancer

The symbiotic relationship between legumes and rhizobia is a cornerstone of sustainable agriculture, facilitating biological nitrogen fixation. Within this mutualistic framework, the production of secondary metabolites by rhizobia can significantly influence the outcome of the interaction. Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid] is one such metabolite, produced by select strains of Bradyrhizobium elkanii.[1][6] Initially characterized as a phytotoxin due to its ability to cause yellowing of leaves in certain soybean cultivars, it is now understood to play a beneficial role in the nodulation of various legumes.[2][6][7] This guide explores the intricate mechanisms that underpin this dual functionality.

Biosynthesis of Rhizobitoxine

The genetic basis for rhizobitoxine production in B. elkanii is encoded by the rtx gene cluster.[1][8] The biosynthesis is a multi-step process involving several key enzymes.

The rtx Gene Cluster

A cluster of genes, including rtxA, rtxC, rtxD, rtxE, rtxF, and rtxG, are essential for rhizobitoxine biosynthesis and are expressed as an operon.[8] The rtxA and rtxC genes are particularly crucial for the core biosynthetic steps.[1][3][9]

Proposed Biosynthetic Pathway

The synthesis of rhizobitoxine is believed to originate from O-acetylhomoserine, an intermediate in the methionine biosynthesis pathway, and serinol.[8][10] The RtxA protein is a key enzyme responsible for two critical steps: the formation of serinol and the synthesis of dihydrorhizobitoxine.[1][9] The final step in the pathway is the desaturation of dihydrorhizobitoxine to form active rhizobitoxine, a reaction catalyzed by the RtxC protein, which shows homology to fatty acid desaturases.[1][3][9]

Molecular Mechanisms of Action

Rhizobitoxine exerts its effects on the host plant through the inhibition of two key enzymes operating in distinct metabolic pathways.

Inhibition of Ethylene (B1197577) Biosynthesis

Ethylene is a plant hormone known to negatively regulate nodule formation in many legume species.[5][11] Rhizobitoxine acts as a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway.[3][8][12][13] By blocking ACC synthase, rhizobitoxine reduces ethylene production in the host roots, thereby alleviating the ethylene-induced suppression of nodulation.[3][5][8][11] This mechanism enhances the number of successful infection events and mature nodules, particularly in legumes sensitive to ethylene.[2][5][7]

Inhibition of Methionine Biosynthesis

The phytotoxic effect of rhizobitoxine, leading to foliar chlorosis, is a direct consequence of its inhibition of β-cystathionase.[1][6][12][14][15] This enzyme is crucial for the conversion of cystathionine (B15957) to homocysteine, a key step in the methionine biosynthesis pathway in plants. The inhibition of β-cystathionase leads to a deficiency in methionine, an essential amino acid required for protein synthesis and as a precursor for S-adenosylmethionine, which is involved in chlorophyll (B73375) biosynthesis.[6] The resulting methionine deficiency manifests as the characteristic yellowing of newly developing leaves.[6][12][15]

Quantitative Data on Rhizobitoxine Effects

The following tables summarize quantitative findings from various studies on the effects of rhizobitoxine.

Table 1: Effect of Rhizobitoxine on Nodulation and Ethylene Evolution

| Host Plant | Bradyrhizobium Strain | Parameter | Value (Wild-type) | Value (Rhizobitoxine-deficient mutant) | Reference |

| Macroptilium atropurpureum | USDA94 | Nodule number (23 days post-inoculation) | ~150 | ~50 | [11] |

| Macroptilium atropurpureum | USDA94 | Ethylene evolution (nmol/plant/h) (6 days post-inoculation) | ~0.15 | ~0.25 | [11] |

| Vigna radiata | USDA61 | Mature nodules per plant | Significantly higher | Significantly lower | [2] |

Table 2: Enzyme Inhibition by Rhizobitoxine

| Enzyme | Source | Inhibitor | Ki (μM) | Reference |

| ACC Synthase (bLE-ACS2) | Tomato | Rhizobitoxine | 0.025 | [13] |

| ACC Synthase (bLE-ACS2) | Tomato | Aminoethoxyvinylglycine (AVG) | 0.019 | [13] |

| β-cystathionase | Escherichia coli K-12 | Rhizobitoxine | Inhibition at >0.02 μM | [13] |

Table 3: Rhizobitoxine and Methionine Precursor Accumulation in Soybean

| Compound | Plant Part | Inoculation | Relative Amount | Reference |

| Methionine | Upper shoots | Wild-type B. elkanii | Lower | [6][12][15] |

| Methionine Precursors (e.g., cystathionine) | Upper shoots | Wild-type B. elkanii | Higher | [6][12][15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Quantification of Rhizobitoxine

Method: Liquid Chromatography-Mass Spectrometry (LC/MS) of phenylthiocarbamyl derivatives.[1]

-

Sample Preparation: Centrifuge a 15-ml aliquot of a stationary-phase B. elkanii culture (grown in Tris-YMRT medium) at 10,000 x g for 10 min.

-

Solid-Phase Extraction: Load the resulting supernatant onto a Dowex 50 column (H+ type).

-

Elution and Derivatization: Elute the column and derivatize the eluate containing rhizobitoxine and its intermediates with phenylisothiocyanate.

-

LC/MS Analysis: Analyze the derivatives using a suitable LC/MS system to quantify rhizobitoxine, dihydrorhizobitoxine, and serinol.

Measurement of Ethylene Evolution in Roots

Method: Gas Chromatography.[11]

-

Plant Growth: Grow seedlings in a sterile environment (e.g., on agar (B569324) slants or in vermiculite) and inoculate with the desired Bradyrhizobium strain.

-

Incubation: At specified time points after inoculation, place individual plants in sealed containers (e.g., gas-tight vials or tubes).

-

Gas Sampling: After a defined incubation period (e.g., 1-2 hours), withdraw a headspace gas sample using a gas-tight syringe.

-

Gas Chromatography: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.

ACC Synthase Inhibition Assay

Method: Spectrophotometric or Radiometric measurement of ACC production.[13]

-

Enzyme Preparation: Use a purified or partially purified ACC synthase preparation (e.g., from tomato).

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate S-adenosylmethionine (SAM), pyridoxal (B1214274) phosphate, and a suitable buffer (e.g., HEPES-KOH, pH 8.5).

-

Inhibitor Addition: Add varying concentrations of rhizobitoxine or other inhibitors to the reaction mixtures.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15 minutes).

-

Quantification of ACC: Quantify the amount of ACC produced. This can be done by converting ACC to ethylene and measuring ethylene by gas chromatography, or by using a labeled substrate and measuring the radioactive product.

-

Data Analysis: Determine the percentage of inhibition and calculate kinetic parameters such as Ki using Lineweaver-Burk plots.

Implications and Future Directions

The dual role of rhizobitoxine highlights the complexity of legume-rhizobia interactions. While its production can be detrimental to certain host cultivars, it provides a significant competitive advantage to the producing rhizobia by promoting nodulation, especially in environments where ethylene signaling is a key regulator of symbiosis.[11]

For drug development professionals, the specific and potent inhibition of key plant enzymes by rhizobitoxine offers a valuable model for the design of novel herbicides or plant growth regulators. The structural features of rhizobitoxine responsible for its inhibitory activity against ACC synthase and β-cystathionase could inspire the development of new classes of enzyme inhibitors.

Future research should focus on:

-

Elucidating the regulatory mechanisms governing the expression of the rtx gene cluster in response to host signals.

-

Identifying the genetic determinants of rhizobitoxine resistance in soybean and other legumes.

-

Exploring the potential to engineer rhizobial strains with controlled rhizobitoxine production to maximize symbiotic benefits while minimizing phytotoxicity.

Conclusion

Rhizobitoxine is a pivotal molecule in the dialogue between Bradyrhizobium elkanii and its legume hosts. Its ability to modulate plant hormone signaling and amino acid metabolism underscores the sophisticated chemical strategies employed by rhizobia to establish and maintain symbiotic relationships. A thorough understanding of its biosynthesis, mechanisms of action, and ecological significance is essential for both fundamental plant science and the development of innovative agricultural and biotechnological applications.

References

- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ug.edu.gh [pure.ug.edu.gh]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhizobitoxine: A Dual-Nature Molecule in Plant-Microbe Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizobitoxine, a molecule produced by certain strains of the symbiotic nitrogen-fixing bacteria Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis, presents a fascinating duality in its interaction with plants.[1][2] Historically identified as a phytotoxin responsible for foliar chlorosis in susceptible soybean cultivars, recent research has unveiled its beneficial role as a potent nodulation enhancer in various legumes.[1][3][4] This guide provides a comprehensive technical overview of rhizobitoxine's mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. Understanding this dual functionality is paramount for researchers in agronomy, plant pathology, and drug development, offering potential avenues for enhancing symbiotic nitrogen fixation and exploring novel herbicidal or plant growth-regulating compounds.

The Dichotomous Nature of Rhizobitoxine

Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid] is a structural analog of aminoethoxyvinylglycine (AVG), a well-known inhibitor of ethylene (B1197577) biosynthesis.[5] Its impact on plant physiology is dictated by its concentration and the specific plant species, leading to two primary, seemingly contradictory outcomes: phytotoxicity and enhanced nodulation.

Rhizobitoxine as a Phytotoxin

The phytotoxic effects of rhizobitoxine are most notably observed as foliar chlorosis in certain soybean varieties.[1][6] This symptomology is a direct consequence of rhizobitoxine's potent inhibition of β-cystathionase, a key enzyme in the methionine biosynthesis pathway.[7][8] By blocking this enzyme, rhizobitoxine disrupts the conversion of cystathionine (B15957) to homocysteine, leading to a deficiency in methionine.[3][4][9][10] Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), which is essential for numerous metabolic processes, including chlorophyll (B73375) biosynthesis.[10] The resulting methionine deficiency impairs chlorophyll production, leading to the characteristic yellowing of leaves.[10]

Rhizobitoxine as a Nodulation Enhancer

Paradoxically, the same molecule that can act as a toxin also plays a significant role in promoting the symbiotic relationship between rhizobia and leguminous plants.[11][12][13] The formation of nitrogen-fixing nodules is a tightly regulated process, and the plant hormone ethylene is a key negative regulator of this process.[2][12] Elevated ethylene levels in the plant root can inhibit rhizobial infection and subsequent nodule development.[14] Rhizobitoxine enhances nodulation by inhibiting 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway.[2][5][15] By reducing ethylene production in the host plant's roots, rhizobitoxine creates a more favorable environment for nodule formation, leading to an increased number of nodules and enhanced nitrogen fixation.[11][12][13] This mechanism has been shown to increase the competitiveness of rhizobitoxine-producing strains over non-producing strains in the rhizosphere.[11][16]

Quantitative Data on Rhizobitoxine Activity

The following tables summarize key quantitative data related to the inhibitory and symbiotic activities of rhizobitoxine.

Table 1: Inhibition of Key Plant Enzymes by Rhizobitoxine

| Enzyme | Plant Source | Substrate | Inhibition Type | Ki Value | Reference(s) |

| ACC Synthase (bLE-ACS2) | Tomato | S-adenosylmethionine (SAM) | Competitive | 0.025 µM | [17] |

| β-cystathionase | Spinach | Cystathionine | Irreversible | Not Reported | [9] |

| β-cystathionase | Escherichia coli K-12 | Cystathionine | - | - | [17] |

Table 2: Effects of Rhizobitoxine on Nodulation and Plant Growth

| Plant Species | Bradyrhizobium Strain | Effect of Rhizobitoxine Production | Quantitative Change | Reference(s) |

| Macroptilium atropurpureum | B. elkanii USDA94 | Enhanced Nodulation Competitiveness | ~10-fold greater than non-producing mutant | [16] |

| Macroptilium atropurpureum | B. elkanii | Decreased Nodule Number (with ACC application) | - | [11][12] |

| Vigna radiata (mung bean) | B. elkanii | Fewer mature nodules with rhizobitoxine mutants | - | [1] |

| Soybean (Glycine max) | B. elkanii | Reduced Plant Growth | - | [18] |

| Soybean (Glycine max) | B. elkanii | Increased Poly-3-hydroxybutyrate (PHB) in rhizobia | 47% more than non-producing strain | [19] |

Signaling Pathways Modulated by Rhizobitoxine

The dual action of rhizobitoxine can be understood by examining its impact on two distinct but interconnected metabolic pathways in plants.

Caption: Dual inhibitory action of Rhizobitoxine on plant metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of rhizobitoxine and its effects.

Extraction and Quantification of Rhizobitoxine

This protocol is adapted from methods described for analyzing rhizobitoxine and its precursors.[1]

Objective: To extract and quantify rhizobitoxine from bacterial cultures.

Materials:

-

Bradyrhizobium elkanii culture grown in Tris-YMRT medium.[5]

-

Dowex 50 column (H+ form).[1]

-

Liquid chromatography-mass spectrometry (LC/MS) system.[1]

-

Phenylisothiocyanate (PITC) for derivatization.

-

Authentic rhizobitoxine standard.[1]

Procedure:

-

Culture Preparation: Grow B. elkanii in Tris-YMRT medium to the stationary phase.[5]

-

Sample Preparation: Centrifuge a 15 mL aliquot of the culture at 10,000 x g for 10 minutes.

-

Extraction: Load the resulting supernatant onto a Dowex 50 column (H+ form).[1]

-

Elution: Elute the bound compounds from the column.

-

Derivatization: Derivatize the eluted sample with PITC to form phenylthiocarbamyl (PTC) derivatives for improved detection.[1]

-

LC/MS Analysis: Analyze the derivatized sample using an LC/MS system.

-

Quantification: Calculate the concentration of rhizobitoxine by comparing the peak area of its PTC derivative to that of a known concentration of an authentic rhizobitoxine standard.[1]

Phytotoxicity Assay (Chlorosis Scoring)

This protocol is based on the established method of observing rhizobitoxine-induced chlorosis.[20]

Objective: To assess the phytotoxicity of rhizobitoxine-producing B. elkanii on a susceptible soybean cultivar.

Materials:

-

Susceptible soybean (Glycine max) seeds (e.g., 'Lee').[4]

-

Rhizobitoxine-producing B. elkanii strain and a non-producing mutant.

-

Sterile growth pouches or pots with a suitable growth medium.

-

Nitrogen-free plant nutrient solution.[11]

Procedure:

-

Seed Sterilization and Germination: Surface sterilize soybean seeds and germinate them in a sterile environment.[11]

-

Inoculation: Inoculate the seedlings with a suspension of either the wild-type rhizobitoxine-producing B. elkanii or the non-producing mutant.

-

Growth Conditions: Grow the plants in a controlled environment with adequate light and temperature, providing a nitrogen-free nutrient solution.[11]

-

Chlorosis Scoring: After a set period (e.g., 30 days), visually score the newly developed trifoliate leaves for the degree of chlorosis.[4][20] A rating scale can be developed (e.g., 0 = no chlorosis, 5 = severe chlorosis).

-

Data Analysis: Compare the chlorosis scores between plants inoculated with the wild-type and mutant strains.

Nodulation Assay

This protocol outlines a method to evaluate the effect of rhizobitoxine on nodulation.[11][12]

Objective: To determine the impact of rhizobitoxine on the number of nodules formed on a host legume.

Materials:

-

Host legume seeds (e.g., Macroptilium atropurpureum).[11][12]

-

Rhizobitoxine-producing B. elkanii strain and a non-producing mutant.

-

Sterile growth pouches or pots with a nitrogen-free growth medium.

-

Nitrogen-free plant nutrient solution.[11]

Procedure:

-

Seed Sterilization and Germination: Surface sterilize and germinate the host legume seeds.[11]

-

Inoculation: Inoculate the seedlings with a standardized suspension of the wild-type or mutant B. elkanii.

-

Growth Conditions: Cultivate the plants in a controlled environment, supplying a nitrogen-free nutrient solution to encourage nodulation.[11]

-

Nodule Counting: At specific time points (e.g., 2-4 weeks post-inoculation), carefully remove the plants from the growth medium and count the number of nodules on the roots.

-

Data Analysis: Statistically compare the average nodule numbers between plants inoculated with the rhizobitoxine-producing and non-producing strains.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the dual role of rhizobitoxine.

Caption: A generalized experimental workflow for studying rhizobitoxine.

Conclusion and Future Directions

Rhizobitoxine stands as a compelling example of the complex chemical dialogues that occur between microbes and plants. Its ability to act as both a phytotoxin and a symbiosis enhancer underscores the context-dependent nature of such interactions. For researchers, this duality offers a rich field of study. Further investigation into the regulation of rhizobitoxine biosynthesis genes (rtx) could reveal environmental cues that switch its role from beneficial to detrimental.[1][5] For drug development professionals, the potent and specific inhibition of key plant enzymes by rhizobitoxine presents opportunities for the design of novel herbicides or plant growth regulators. A deeper understanding of this multifaceted molecule will undoubtedly contribute to advancements in sustainable agriculture and the development of new agrochemicals.

References

- 1. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 4. Rhizobitoxine-induced chlorosis occurs in coincidence with methionine deficiency in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of inhibition of spinach beta-cystathionase by rhizobitoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Rhizobitoxine-induced Chlorosis Occurs in Coincidence with Methionine Deficiency in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhizobitoxine Production by Bradyrhizobium elkanii Enhances Nodulation and Competitiveness on Macroptilium atropurpureum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Rhizobitoxine production by Bradyrhizobium elkanii enhances nodulation and competitiveness on Macroptilium atropurpureum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rhizobitoxine producers gain more poly-3-hydroxybutyrate in symbiosis than do competing rhizobia, but reduce plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

An In-depth Technical Guide to the Genes Involved in Rhizobitoxine Production: The rtx Operon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizobitoxine is a phytotoxin produced by certain strains of the nitrogen-fixing bacterium Bradyrhizobium elkanii. This molecule plays a significant role in the symbiotic relationship between the bacterium and its host plants, primarily by inhibiting the production of the plant hormone ethylene. This inhibition can lead to enhanced nodulation and competitiveness of the rhizobia. The biosynthesis of rhizobitoxine is governed by a specific set of genes organized in the rtx operon. This technical guide provides a comprehensive overview of the genes within this operon, their functions, the quantitative effects of their disruption, and the experimental protocols used to study them. This information is critical for researchers in microbiology, plant science, and for professionals in drug development who may be interested in targeting this pathway for agricultural or therapeutic purposes.

The rtx Operon: Genetic Organization and Function

The rhizobitoxine biosynthesis pathway is encoded by the rtx operon, which consists of a cluster of genes designated rtxACDEFG. These genes are transcribed as a single polycistronic mRNA molecule. The functions of the individual genes in the biosynthesis of rhizobitoxine have been elucidated through genetic and biochemical studies.

The key genes and their roles are:

-

rtxA : This gene is essential for the initial steps of rhizobitoxine biosynthesis. It encodes a protein with two distinct domains. The N-terminal domain is homologous to aminotransferases and is responsible for the formation of serinol.[1] The C-terminal portion of the RtxA protein acts as a dihydrorhizobitoxine synthase, catalyzing the condensation of serinol with O-acetylhomoserine to produce dihydrorhizobitoxine.[1][2]

-

rtxC : This gene encodes a dihydrorhizobitoxine desaturase, which is responsible for the final step in rhizobitoxine synthesis.[1][3] This enzyme introduces a double bond into dihydrorhizobitoxine to form the active rhizobitoxine molecule.[1][4] The RtxC protein shows homology to fatty acid desaturases.[1]

-

rtxDEFG : These genes are also part of the operon and are involved in rhizobitoxine production. Mutational analyses have shown that disruption of rtxD, rtxE, and rtxG leads to a significant reduction in rhizobitoxine synthesis, indicating their supportive but non-essential role in the core biosynthetic pathway.

Quantitative Analysis of Rhizobitoxine Production

The impact of the rtx genes on rhizobitoxine production has been quantified through the analysis of mutant strains. The following tables summarize the production of rhizobitoxine and its precursors in wild-type Bradyrhizobium elkanii and various rtx mutants, both in bacterial culture and within the nodules of host plants.

Table 1: Rhizobitoxine and Precursor Production in Bradyrhizobium elkanii Culture Supernatants [4]

| Strain | Serinol (μM) | Dihydrorhizobitoxine (μM) | Rhizobitoxine (μM) |

| Wild-type (USDA94) | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.5 ± 0.3 |

| ΔrtxA | Not Detected | Not Detected | Not Detected |

| ΔrtxC | 1.2 ± 0.2 | 2.8 ± 0.4 | Not Detected |

| ΔrtxD | 0.7 ± 0.1 | 1.3 ± 0.2 | 0.5 ± 0.1 |

| ΔrtxE | 0.6 ± 0.1 | 1.1 ± 0.1 | 0.4 ± 0.1 |

| ΔrtxG | 0.7 ± 0.1 | 1.4 ± 0.2 | 0.6 ± 0.1 |

Data are presented as mean ± standard deviation.

Table 2: Rhizobitoxine and Precursor Content in Soybean Nodules [4]

| Inoculated Strain | Serinol (nmol/g fresh weight) | Dihydrorhizobitoxine (nmol/g fresh weight) | Rhizobitoxine (nmol/g fresh weight) |

| Wild-type (USDA94) | 4.5 | 8.4 | 3.6 |

| ΔrtxC | 2.8 | 5.1 | < 0.1 |

| Δrtx::Ω1 (null mutant) | < 0.1 | < 0.2 | < 0.1 |

Signaling Pathways and Experimental Workflows

Rhizobitoxine Biosynthetic Pathway

The synthesis of rhizobitoxine from primary metabolites involves a series of enzymatic reactions catalyzed by the Rtx proteins. The pathway begins with the production of serinol and culminates in the desaturation of dihydrorhizobitoxine.

Caption: The biosynthetic pathway of rhizobitoxine.

Experimental Workflow for rtx Gene Knockout Mutant Generation

The generation of targeted gene knockouts in Bradyrhizobium elkanii is a crucial technique for studying the function of the rtx genes. A common method involves homologous recombination using a suicide vector carrying a selectable marker.

Caption: Workflow for generating rtx gene knockout mutants.

Experimental Protocols

Generation of rtx Gene Deletion Mutants

This protocol is based on the method of homologous recombination using a suicide vector and a nonpolar aph cassette as described by Okazaki et al. (2004) and adapted for rtx gene deletion.

Materials:

-

Bradyrhizobium elkanii wild-type strain

-

E. coli donor and helper strains

-

Suicide vector (e.g., pSUP-SS)

-

Nonpolar aph (kanamycin resistance) cassette

-

Restriction enzymes

-

T4 DNA Ligase

-

Tris-YMRT medium and Luria-Bertani (LB) medium

-

Appropriate antibiotics (e.g., spectinomycin, kanamycin)

-

PCR reagents and primers flanking the target rtx gene

-

Southern blotting reagents

Procedure:

-

Construct the Suicide Vector:

-

Amplify the upstream and downstream flanking regions of the target rtx gene from B. elkanii genomic DNA using PCR.

-

Clone these flanking regions into a suicide vector, such as pSUP-SS, on either side of a multiple cloning site.

-

Insert a nonpolar aph cassette between the two flanking regions. This cassette confers kanamycin (B1662678) resistance and is designed to not have polar effects on downstream gene expression.

-

-

Triparental Mating:

-

Grow overnight cultures of the E. coli donor strain containing the suicide vector, the E. coli helper strain (e.g., containing pRK2013), and the recipient B. elkanii strain.

-

Mix the three cultures in a 1:1:2 ratio (donor:helper:recipient).

-

Spot the mixture onto a sterile filter placed on a non-selective agar (B569324) plate and incubate overnight to allow for conjugation.

-

-

Selection of Double Crossover Mutants:

-

Resuspend the bacterial growth from the filter in sterile saline.

-

Plate serial dilutions onto selective agar plates containing the appropriate antibiotics to select for B. elkanii that have undergone a double crossover event (e.g., kanamycin for the aph cassette and an antibiotic to which the donor and helper E. coli are sensitive).

-

Incubate the plates until colonies appear.

-

-

Verification of Mutants:

-

Confirm the correct gene replacement by PCR using primers that anneal outside the cloned flanking regions and within the aph cassette.

-

Further verify the gene knockout by Southern blot analysis of genomic DNA from the putative mutants.

-

Quantification of Rhizobitoxine by HPLC-MS

This protocol is adapted from the method described by Yasuta et al. (2001).[1]

Materials:

-

Bacterial culture supernatants or nodule extracts

-

Dowex 50W-X8 cation-exchange resin

-

Phenyl isothiocyanate (PITC) for derivatization

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer

-

Rhizobitoxine and dihydrorhizobitoxine standards

Procedure:

-

Sample Preparation:

-

Culture Supernatants: Centrifuge the bacterial culture to pellet the cells. Pass the supernatant through a 0.22 µm filter.

-

Nodule Extracts: Homogenize fresh nodules in a suitable buffer (e.g., 80% methanol). Centrifuge to remove debris and collect the supernatant.

-

-

Solid-Phase Extraction:

-

Apply the prepared sample to a column packed with Dowex 50W-X8 resin (H+ form).

-

Wash the column with deionized water to remove unbound compounds.

-

Elute the amino acid fraction containing rhizobitoxine and its precursors with aqueous ammonia.

-

Lyophilize the eluate.

-

-

Derivatization:

-

Redissolve the lyophilized sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1).

-

Add PITC solution (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1) and incubate at room temperature to form phenylthiocarbamyl (PTC) derivatives.

-

Dry the derivatized sample under vacuum.

-

-

HPLC-MS Analysis:

-

Reconstitute the dried PTC derivatives in an appropriate solvent (e.g., mobile phase A).

-

Inject the sample into the HPLC system.

-

Separate the PTC-derivatized compounds on a C18 column using a gradient of a suitable mobile phase (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile).

-

Detect and quantify the PTC-derivatives of rhizobitoxine and dihydrorhizobitoxine by mass spectrometry in selected ion monitoring (SIM) mode. The PTC-rhizobitoxine is detected at m/z 461 and PTC-dihydrorhizobitoxine at m/z 463.[1]

-

Quantify the compounds by comparing their peak areas to those of known concentrations of derivatized standards.

-

Analysis of rtx Operon Expression by RT-PCR

This protocol provides a general framework for analyzing the expression of the rtx operon.

Materials:

-

Bradyrhizobium elkanii cells grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

PCR reagents (including Taq polymerase and dNTPs)

-

Primers specific for the intergenic regions of the rtx operon

Procedure:

-

RNA Isolation:

-

Harvest B. elkanii cells from a liquid culture by centrifugation.

-

Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step to avoid false-positive results in the subsequent PCR.

-

-

Reverse Transcription (RT):

-

Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer or gene-specific primers.

-

-

PCR Amplification:

-

Perform PCR using the synthesized cDNA as a template.

-

Use primer pairs designed to amplify the regions spanning the junctions between adjacent genes in the rtx operon (e.g., a forward primer in rtxA and a reverse primer in rtxC).

-

Include a negative control reaction with RNA that has not been reverse-transcribed to ensure there is no genomic DNA contamination.

-

Include a positive control with genomic DNA as the template to verify that the primers and PCR conditions are working correctly.

-

-

Analysis:

-

Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a PCR product of the expected size indicates that the corresponding genes are co-transcribed as part of an operon.

-

Conclusion

The rtx operon in Bradyrhizobium elkanii represents a well-defined genetic system for the production of the phytotoxin rhizobitoxine. The core biosynthetic pathway relies on the essential functions of rtxA and rtxC, with ancillary roles played by rtxDEFG. The quantitative data clearly demonstrate the impact of these genes on rhizobitoxine production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the regulation of this operon, the biochemical properties of the Rtx enzymes, and the potential applications of manipulating this pathway in agricultural and biotechnological contexts. A thorough understanding of the rtx operon is paramount for developing strategies to enhance symbiotic nitrogen fixation or to explore the potential of rhizobitoxine and its analogs as novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 3. Bradyrhizobium elkanii rtxC gene is required for expression of symbiotic phenotypes in the final step of rhizobitoxine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradyrhizobium elkanii rtxC Gene Is Required for Expression of Symbiotic Phenotypes in the Final Step of Rhizobitoxine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: An In-depth Technical Guide to the Intermediates of the Rhizobitoxine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core intermediates in the rhizobitoxine biosynthetic pathway, a critical process in the symbiotic relationship between Bradyrhizobium elkanii and its host legumes. Rhizobitoxine, an enol-ether amino acid, plays a significant role in nodulation by inhibiting ethylene (B1197577) biosynthesis in the host plant. Understanding the molecular intermediates and the enzymatic steps involved in its synthesis is paramount for researchers in microbiology, plant science, and for professionals exploring novel drug development targets.

The Core Biosynthetic Pathway and Its Intermediates

The biosynthesis of rhizobitoxine from primary metabolites involves a concise and elegant pathway centered around two key intermediates: serinol and dihydrorhizobitoxine . The genetic basis for this pathway is primarily encoded by the rtx operon, with the genes rtxA and rtxC playing pivotal roles.[1][2][3][4][5]

The gene product of rtxA is a bifunctional enzyme. Its N-terminal domain, homologous to aminotransferases, is responsible for the synthesis of serinol.[2] The C-terminal domain of the RtxA protein, which shows homology to O-acetylhomoserine sulfhydrylase, then catalyzes the condensation of serinol with O-acetylhomoserine to form dihydrorhizobitoxine.[2][6]

The final step in the pathway is the desaturation of dihydrorhizobitoxine to form the active rhizobitoxine. This reaction is catalyzed by the RtxC protein, a dihydrorhizobitoxine desaturase.[2][3][4]

Below is a diagram illustrating the core biosynthetic pathway:

Caption: The rhizobitoxine biosynthetic pathway, highlighting the key enzymes and intermediates.

Quantitative Analysis of Intermediates

Mutational analysis of the rtx genes in Bradyrhizobium elkanii has provided valuable quantitative data on the accumulation of intermediates. These studies underscore the critical role of each enzyme in the pathway.

| Strain/Mutant | Serinol (μM) | Dihydrorhizobitoxine (μM) | Rhizobitoxine (μM) | Reference |

| Wild-type (B. elkanii USDA94) | - | - | 17.5 | [7] |

| rtxC insertional mutant | 240 | 3.9 | 0.9 | [2] |

| Large-deletion mutant (Δrtx) | Not Produced | Not Produced | Not Produced | [2][4] |

Data from cultures of B. elkanii.

Experimental Protocols

The identification and quantification of rhizobitoxine and its intermediates have been achieved through a combination of genetic manipulation, analytical chemistry, and bioassays.

Mutagenesis of rtx Genes

A common approach to elucidating the biosynthetic pathway involves the creation of targeted gene disruptions.

Workflow for rtx Gene Mutagenesis: